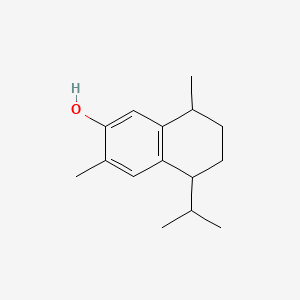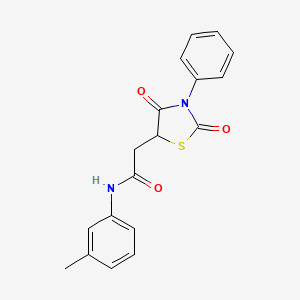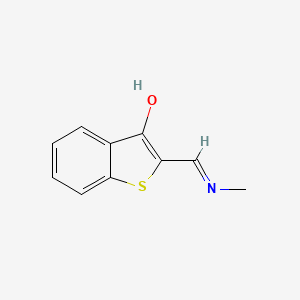
4-Amino-4'-chlorobenzophenone
Übersicht
Beschreibung
4-Amino-4'-chlorobenzophenone, also known as this compound, is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrosynthesis
4-Amino-4'-chlorobenzophenone (ACB) has been synthesized through electrosynthesis methods. A study demonstrates its production in an electrolytic cell, using 4-nitro-4'-chlorobenzophenone as a raw material and achieving a yield of 82.7% with high purity (Zhang Xue-jun, 2003).
Synthesis and Characterization
ACB is synthesized from p-nitrobenzol chloride and chlorobenzene, employing a catalyst like anhydrous AlCl3. Its structure is characterized by techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). This synthesis and characterization provide valuable information for developing non-cancer-causing dye intermediates (Xiao-yan Wang & Xiang-hong Huang, 2004).
Biological Activity
A study involving the N-arylsulfonyl derivative of 2-amino-5-chlorobenzophenone indicates potential utilization as an inhibitor of CCR2 and CCR9 receptor functions. This highlights its biological activity and potential pharmaceutical applications (A. Valkonen et al., 2008).
Antimicrobial and Antidiabetic Activities
Research on 4-aminophenol derivatives, including ACB, shows broad-spectrum antimicrobial activities and significant inhibition of enzymes like amylase and glucosidase, indicating their antidiabetic potential. These findings suggest their applications in antimicrobial and antidiabetic therapies (Bushra Rafique et al., 2022).
Analytical Applications
ACB derivatives have been explored for their use as chromogenic agents in the spectrophotometric determination of phenols. This application is critical in analytical chemistry for the detection and quantification of phenolic compounds (Y. Fiamegos et al., 2000).
Environmental Biodegradation
A study on Pseudomonas sp. revealed the influence of phenols, including compounds like 4-chlorophenol, on cellular metabolic pathways, enhancing the degradation of such compounds. This research provides insights into biodegradation processes of phenolic pollutants (Yingjie Liu et al., 2014).
Wirkmechanismus
Target of Action
It is known that benzophenone derivatives, such as 1,4-benzodiazepines, interact with gamma-aminobutyric acid (gaba) neurotransmitters in the central nervous system .
Mode of Action
It is known that benzodiazepines, which are structurally related to benzophenones, enhance the effect of the neurotransmitter gaba on its receptors . This results in increased inhibitory effects on neuronal excitability, leading to sedative and anxiolytic effects .
Biochemical Pathways
Benzodiazepines, which are structurally related, are known to affect the gabaergic system . They enhance the inhibitory effects of GABA neurotransmitters, affecting various downstream pathways related to neuronal excitability and neurotransmission .
Pharmacokinetics
It is known that the pharmacokinetic properties of benzodiazepines, which are structurally related, can vary depending on their chemical structure .
Result of Action
Benzodiazepines, which are structurally related, are known to have sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .
Biochemische Analyse
Biochemical Properties
4-Amino-4’-chlorobenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the binding of 4-Amino-4’-chlorobenzophenone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 4-Amino-4’-chlorobenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Amino-4’-chlorobenzophenone has been observed to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and survival .
Molecular Mechanism
At the molecular level, 4-Amino-4’-chlorobenzophenone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-4’-chlorobenzophenone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-4’-chlorobenzophenone remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 4-Amino-4’-chlorobenzophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, high doses of 4-Amino-4’-chlorobenzophenone have been associated with liver toxicity in animal studies .
Metabolic Pathways
4-Amino-4’-chlorobenzophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 4-Amino-4’-chlorobenzophenone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For example, it may accumulate in the liver due to its interaction with liver-specific transporters .
Subcellular Localization
The subcellular localization of 4-Amino-4’-chlorobenzophenone is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
(4-aminophenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUQOIDPQZFKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393355 | |
| Record name | 4-AMINO-4'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4913-77-3 | |
| Record name | 4-AMINO-4'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-Amino-4'-chlorobenzophenone in scientific research?
A1: this compound serves as a vital organic intermediate, particularly in the synthesis of dyes. It is notably recognized as a substitute for prohibited carcinogenic dye intermediates [].
Q2: How is the molecular structure of this compound characterized?
A2: Researchers utilize various spectroscopic techniques to characterize the structure of this compound. These methods include Elemental Analysis (EA), which determines the elemental composition; 1H and 13C Nuclear Magnetic Resonance Spectrometry (NMR), providing insights into the hydrogen and carbon atom environments; Infrared Spectroscopy (IR), revealing functional groups present; and Mass Spectroscopy (MS), used for determining the molecular weight and fragmentation pattern [].
Q3: What is the significance of investigating the crystal structure of this compound and its derivatives?
A3: Studying the crystal structure of this compound and its derivatives, like 4,4'-diaminobenzophenone (DABP), 4-amino-4'-fluorobenzophenone (AFBP), 4-amino-4'-bromobenzophenone (ABBP), and 4-aminomethylbenzophenone (AMBP), is crucial for understanding their nonlinear optical (NLO) properties []. By correlating crystal structure data with NLO behavior, researchers can gain valuable insights into structure-property relationships, potentially leading to the development of novel materials with tailored optical properties.
Q4: How is this compound synthesized?
A4: this compound is synthesized through a two-step process. Initially, p-nitrobenzol chloride reacts with chlorobenzene in the presence of anhydrous AlCl3 catalyst, yielding 4-nitro-4'-chlorobenzophenone. This intermediate is then reduced using Na2S2 to obtain this compound [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2,2,2-trichloro-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1229536.png)

![2-[[5-(Phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1229539.png)
![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1229540.png)
![2,5-Dimethyl-4-(4-methyl-1-piperidinyl)-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1229544.png)

![3-(6-Amino-5-cyano-3-isopropyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B1229547.png)
![5-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1229548.png)

![1-[2-(Trifluoromethyl)phenyl]sulfonyl-4-piperidinecarboxylic acid [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] ester](/img/structure/B1229551.png)

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B1229557.png)
